molecular formula C15H11NO3S B8809816 6-(4-Hydroxy-2-methylphenyl)benzo[d]isothiazole-3-carboxylic acid

6-(4-Hydroxy-2-methylphenyl)benzo[d]isothiazole-3-carboxylic acid

Cat. No.: B8809816
M. Wt: 285.3 g/mol
InChI Key: ZFCKHGGZIIUHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Hydroxy-2-methylphenyl)benzo[d]isothiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H11NO3S and its molecular weight is 285.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

6-(4-hydroxy-2-methylphenyl)-1,2-benzothiazole-3-carboxylic acid

InChI

InChI=1S/C15H11NO3S/c1-8-6-10(17)3-5-11(8)9-2-4-12-13(7-9)20-16-14(12)15(18)19/h2-7,17H,1H3,(H,18,19)

InChI Key

ZFCKHGGZIIUHSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NS3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution of 6-Bromo-benzo[d]isothiazole-3-carboxylic acid (0.42 g, 1.54 mmol), 3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl-phenol (0.54, 2.31 mmol), 2-Dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (0.064 g, 0.154 mmol), and potassium phosphate (0.71 g, 3.1 mmol) in dioxane (8 mL) and water (4 mL) is added Pd(OAc)2 (6.5 mg, 0.03 mmol). The reaction is degassed again and heated to 80 degrees for 18 h. The reaction is cooled to room temperature and concentrated under reduced pressure. The material is diluted with EtOAc and 1N HCl. The layers are separated and concentrated under reduced pressure. The crude material is diluted with 20 mL of MeOH and 2 mL H2SO4 and heated to reflux for 2 h. The reaction is concentrated onto silica and purified using a gradient of 20 to 50% EtOAc in Hexanes to yield the title compound (0.12 g, 26% yield). ES/MS m/e 300.0 (M+1).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
2.31 mmol
Type
reactant
Reaction Step One
Quantity
0.064 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
6.5 mg
Type
catalyst
Reaction Step One
Yield
26%

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